molecular formula C19H14ClN5O3 B3019747 2-(3-chlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887225-13-0

2-(3-chlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3019747
CAS RN: 887225-13-0
M. Wt: 395.8
InChI Key: GLXLISNIKQKLNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This includes the reactants used, the conditions under which the reaction is carried out (like temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the shape of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Environmental Chemistry and Biodegradation

Overview: Understanding its fate in the environment is essential due to potential release during drug metabolism or manufacturing processes.

Applications:

Mechanism of Action

This typically applies to bioactive compounds and drugs, and involves the study of how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the potential hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-(3-chlorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-13-7-5-12(6-8-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-3-2-4-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLISNIKQKLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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